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molecular formula C7H15NO3 B8466282 2-Nitro-3-heptanol CAS No. 61097-77-6

2-Nitro-3-heptanol

Cat. No. B8466282
M. Wt: 161.20 g/mol
InChI Key: BJKHKPOTYLELSH-UHFFFAOYSA-N
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Patent
US09034929B2

Procedure details

Catalytic hydrogenation of the 2-nitro-3-heptanol to the 2-amino-3-heptanol alkanolamine. A sample of 2-amino-3-heptanol (2A3H) was synthesized by the reduction of the 2-nitro-3-heptanol by a Parr Autoclave unit. The stainless steel, 2 liter autoclave was loaded with Grace 3201 Raney Nickel (RaNi, 90 g wet, 45 g dry, 9 wt %) and methanol (MeOH, 300 g). The autoclave was sealed, assembled, purged with nitrogen then hydrogen, pressurized with hydrogen (600 psig), stirred at 600 RPM, and warmed to 40° C. The nitro-alcohol (491 g) was diluted with absolute ethanol (EtOH, 150 g) and pumped into the autoclave (4 ml/min) After 3 h the addition was complete and after 3.5 h the reaction was judged complete as no hydrogen uptake was observed. The autoclave was cooled, stirring stopped, vented, and purged with nitrogen. The autoclave was disassembled and the contents were vacuumed filtered to remove the RaNi catalyst. This resulted in the isolation of a yellow liquid (82 area %) that was concentrated in vacuo (55° C./full vacuum) before product was taken overhead (40-50° C./full vacuum). This resulted in the isolation of a clear, colorless, solid (302 g, 91.2 area %, 64% overall yield) that contained some oxazolidine (3.4 area %).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-amino-3-heptanol alkanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
90 g
Type
catalyst
Reaction Step Six
Quantity
300 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH:6]([OH:11])[CH2:7][CH2:8][CH2:9][CH3:10])[CH3:5])([O-])=O.O1CCNC1>[Ni].CO>[NH2:1][CH:4]([CH:6]([OH:11])[CH2:7][CH2:8][CH2:9][CH3:10])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C)C(CCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C)C(CCCC)O
Step Three
Name
2-amino-3-heptanol alkanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CNCC1
Step Six
Name
Quantity
90 g
Type
catalyst
Smiles
[Ni]
Step Seven
Name
Quantity
300 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 600 RPM
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
The nitro-alcohol (491 g) was diluted with absolute ethanol (EtOH, 150 g)
ADDITION
Type
ADDITION
Details
the addition
WAIT
Type
WAIT
Details
was complete and after 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the contents were vacuumed filtered
CUSTOM
Type
CUSTOM
Details
to remove the RaNi catalyst
CUSTOM
Type
CUSTOM
Details
This resulted in the isolation of a yellow liquid (82 area %) that
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo (55° C./full vacuum) before product
CUSTOM
Type
CUSTOM
Details
(40-50° C./full vacuum)
CUSTOM
Type
CUSTOM
Details
This resulted in the isolation of a clear, colorless,
CUSTOM
Type
CUSTOM
Details
solid (302 g, 91.2 area %, 64% overall yield) that

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC(C)C(CCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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